Dibenzyl tetradecanedioate
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Overview
Description
Dibenzyl tetradecanedioate is an organic compound with the molecular formula C28H38O4 It is a diester derived from tetradecanedioic acid and benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl tetradecanedioate can be synthesized through the esterification of tetradecanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed
Oxidation: Tetradecanedioic acid and benzyl alcohol.
Reduction: Tetradecanediol and benzyl alcohol.
Substitution: Various substituted benzyl esters, depending on the nucleophile used.
Scientific Research Applications
Dibenzyl tetradecanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study ester hydrolysis and enzyme activity.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of dibenzyl tetradecanedioate involves the hydrolysis of the ester bonds to release tetradecanedioic acid and benzyl alcohol. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes in biological systems. The released tetradecanedioic acid can participate in metabolic pathways, while benzyl alcohol can be further metabolized or excreted.
Comparison with Similar Compounds
Similar Compounds
Tetradecanedioic acid: A dicarboxylic acid with similar chain length but without the ester groups.
Dibenzyl succinate: A diester with a shorter chain length compared to dibenzyl tetradecanedioate.
Dibenzyl adipate: Another diester with a different chain length and chemical properties.
Uniqueness
This compound is unique due to its specific chain length and ester groups, which confer distinct chemical and physical properties
Properties
CAS No. |
105579-84-8 |
---|---|
Molecular Formula |
C28H38O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
dibenzyl tetradecanedioate |
InChI |
InChI=1S/C28H38O4/c29-27(31-23-25-17-11-9-12-18-25)21-15-7-5-3-1-2-4-6-8-16-22-28(30)32-24-26-19-13-10-14-20-26/h9-14,17-20H,1-8,15-16,21-24H2 |
InChI Key |
SPSKZDHAEDASDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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